

# Theoretical Insights into Aminophosphine Structures: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Aminophosphine*

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An in-depth exploration of the structural and electronic properties of **aminophosphines**, tailored for researchers, scientists, and professionals in drug development.

**Aminophosphines**, a versatile class of organophosphorus compounds, have garnered significant attention for their applications in catalysis, coordination chemistry, and materials science.<sup>[1]</sup> Their unique structural and electronic characteristics, arising from the direct bond between phosphorus and nitrogen atoms, allow for fine-tuning of their steric and electronic properties. This guide provides a comprehensive overview of the theoretical studies on **aminophosphine** structures, detailing computational methodologies, summarizing key structural data, and visualizing fundamental synthetic and catalytic pathways.

## Core Structural Parameters of Aminophosphines

The geometry of **aminophosphines** is a key determinant of their reactivity and coordinating ability. Theoretical studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into their structural parameters. Below is a compilation of representative bond lengths and angles for various **aminophosphine** derivatives, derived from both computational and experimental X-ray crystallographic studies.

Table 1: Selected Bond Lengths (Å) in **Aminophosphine** Derivatives

Compound/ Fragment	P-N Bond Length (Å)	P-C Bond Length (Å)	N-C Bond Length (Å)	Method	Reference
N,N- bis(diphenylphosphino) -2,6- dimethylaniline Platinum Complex	1.705, 1.720	1.803, 1.808, 1.807	-	X-ray	[2]
N,N- bis(diphenylphosphino)-2,5- dimethylaniline Platinum Complex	1.721	1.809, 1.801, 1.808	-	X-ray	[3]
PF <sub>2</sub> (NH <sub>2</sub> )	1.6384	-	-	X-ray	[4]
cis- [PdCl <sub>2</sub> (Ph <sub>2</sub> P N(CH <sub>2</sub> CH <sub>3</sub> )P h) (CH <sub>2</sub> ) <sub>2</sub> N(CH <sub>2</sub> CH <sub>3</sub> )Ph)PPh 2)]	-	-	-	X-ray	[5]

| **Aminophosphine**-Tungsten(0) Complex (Deprotonated) | 1.66 (Mayer Bond Order) | - | - |  
DFT |[4] |

Table 2: Selected Bond Angles (°) in **Aminophosphine** Derivatives

Compound/ Fragment	P-N-P Angle (°)	C-P-N Angle (°)	P-N-C Angle (°)	Method	Reference
N,N- bis(diphenylphosphino) -2,6- dimethylaniline Platinum Complex	99.73	-	-	X-ray	<a href="#">[2]</a>
N,N- bis(diphenylphosphino)-2,5- dimethylaniline Platinum Complex	-	-	-	X-ray	<a href="#">[3]</a>
cis- [PdCl <sub>2</sub> (Ph <sub>2</sub> P N(CH <sub>2</sub> CH <sub>3</sub> )P h) (CH <sub>2</sub> ) <sub>2</sub> N(CH <sub>2</sub> CH <sub>3</sub> )Ph)PPh <sub>2</sub> ]	-	-	-	X-ray	<a href="#">[6]</a>

| **Aminophosphine**-Tungsten(0) Complex (Deprotonated) | - | - | - | DFT | [\[4\]](#) |

## Methodologies for Structural and Electronic Analysis

The theoretical investigation of **aminophosphine** structures predominantly relies on a set of well-established computational and experimental techniques.

## Computational Protocol: Density Functional Theory (DFT)

A standard computational protocol for studying **aminophosphine** structures involves the following steps:

- **Geometry Optimization:** The molecular structure is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method. A widely used functional for this purpose is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.<sup>[7][8]</sup>
- **Basis Set Selection:** The choice of basis set determines the accuracy of the calculation. Common basis sets for **aminophosphine** systems include Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p), which provide a good balance between accuracy and computational cost.<sup>[7][8]</sup> For systems containing heavy atoms, effective core potentials (ECPs) like LANL2DZ may be employed.
- **Frequency Calculations:** To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
- **Electronic Structure Analysis:** Once the geometry is optimized, various electronic properties can be calculated. Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the nature of the P-N bond, including charge distribution and orbital interactions.<sup>[4][9]</sup> This analysis can reveal the extent of lone pair delocalization from the nitrogen to the phosphorus atom, which influences the bond's character and reactivity.<sup>[4]</sup>

## Experimental Protocol: Single-Crystal X-ray Diffraction

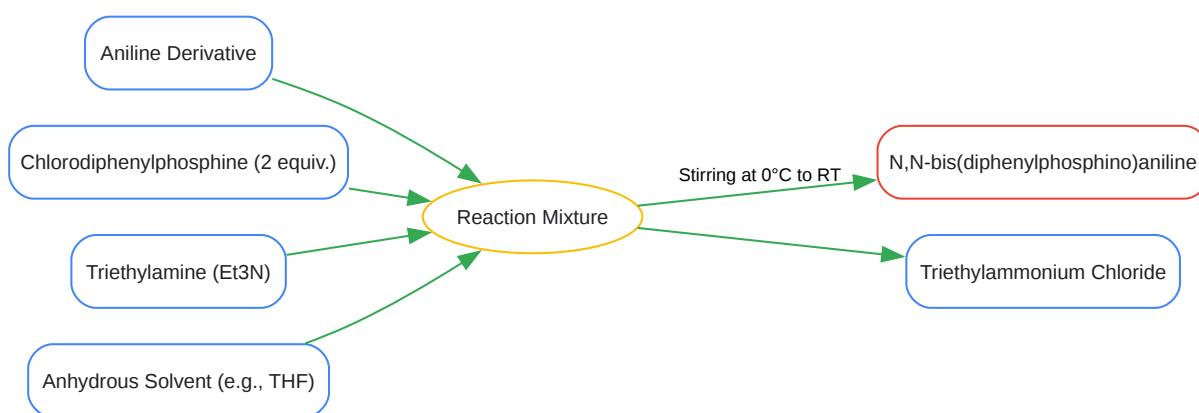
Single-crystal X-ray diffraction is the primary experimental method for determining the precise three-dimensional structure of **aminophosphines** in the solid state.<sup>[10]</sup> The general workflow is as follows:

- **Crystal Growth:** High-quality single crystals of the **aminophosphine** compound are grown from a suitable solvent.

- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.[10]
- **Structure Solution and Refinement:** The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. This initial model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural parameters.[10] The final structure is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.[11][12]

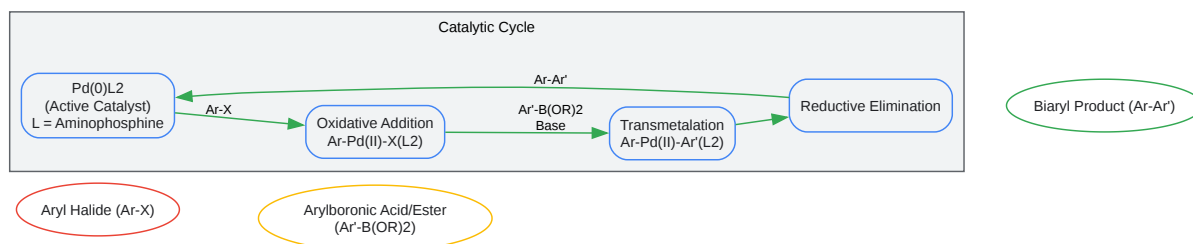
## Visualizing Key Processes

The following diagrams, generated using the Graphviz DOT language, illustrate a typical synthetic route for **aminophosphines** and their application in a catalytic cycle.



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A general workflow for the synthesis of N,N-bis(diphenylphosphino)aniline derivatives.[2]



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A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction mediated by a palladium-**aminophosphine** complex.

## Conclusion

Theoretical studies, in conjunction with experimental validation, have been instrumental in elucidating the intricate structural and electronic properties of **aminophosphines**. The methodologies outlined in this guide provide a robust framework for researchers to investigate these fascinating molecules. The continued application of these techniques will undoubtedly pave the way for the rational design of novel **aminophosphine** ligands with tailored properties for a wide range of applications, from advanced catalysis to the development of new therapeutic agents.

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